![molecular formula C10H13NOS B13096820 7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B13096820.png)
7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine is a heterocyclic compound with a benzodiazepine ring structure, possessing a methoxy group at the 7-position. It is a relatively new synthetic compound, first synthesized in the early 2000s, and has been the subject of a number of scientific studies since then.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
A notable advancement in synthesizing 7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine, crucial for biologically active molecules like JTV-519 and S107, has been achieved. This process, starting from 4-methoxythiophenol, demonstrates a significant improvement over previous methods, achieving a 68% overall yield in just four steps through acyliminum cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine has been the subject of various scientific research applications, including:
Antimicrobial Activity: Certain derivatives exhibit notable antibacterial and antifungal properties, comparable to standard drugs like ciprofloxacin and fluconazole.
Anticonvulsant Properties: Research into derivatives has revealed significant anticonvulsant activity, with some compounds showing lower neurotoxicity compared to reference drugs like carbamazepine.
Chemical Transformations: Studies have demonstrated the versatility of these compounds in chemical transformations, such as ring expansion and the synthesis of novel derivatives.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine involves its interaction with specific molecular targets and pathways. For example, certain derivatives have been shown to stabilize ryanodine receptor 2 (RyR2) channels and activate sarcoplasmic/endoplasmic reticulum calcium ATPase 2a (SERCA2a), preventing calcium leak from RyR channels .
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine: This compound has a similar structure but with a methyl group at the 4-position.
7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride: This compound is the hydrochloride salt form, which may have different solubility and stability properties.
Uniqueness
7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine is unique due to its specific methoxy substitution at the 7-position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H13NOS |
|---|---|
Peso molecular |
195.28 g/mol |
Nombre IUPAC |
7-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine |
InChI |
InChI=1S/C10H13NOS/c1-12-8-3-4-10-9(7-8)11-5-2-6-13-10/h3-4,7,11H,2,5-6H2,1H3 |
Clave InChI |
SZEPSWLFZWWADK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)SCCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


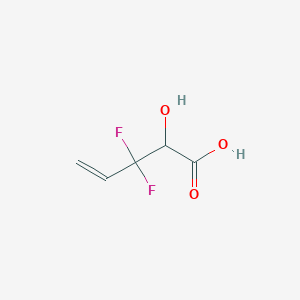
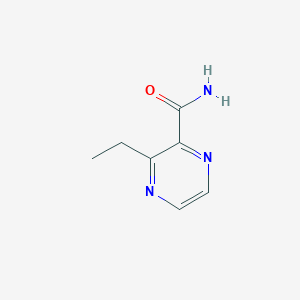

![2,2-Dichloro-1-(5-methyl-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B13096755.png)
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13096756.png)
![Ethyl 2-(1-ethoxy-7-(methylsulfonamido)-1-oxido-1,4-dihydrobenzo[C][1,5,2]diazaphosphinin-3-YL)acetate](/img/structure/B13096757.png)
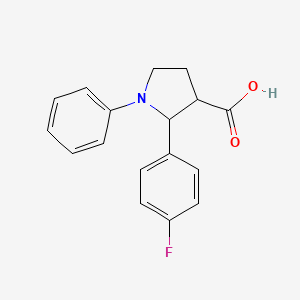
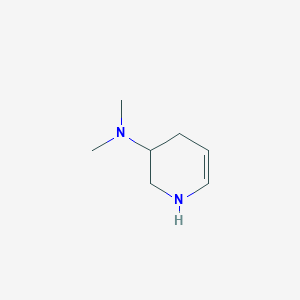

![4-Ethyl-7-methyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13096781.png)
![3-(Cyclopropylmethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13096790.png)
![2-Methyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13096796.png)
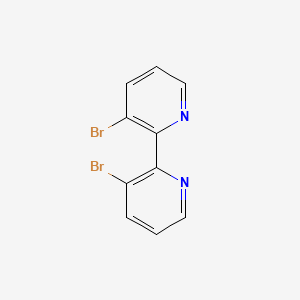
![3,4-Diphenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13096813.png)
